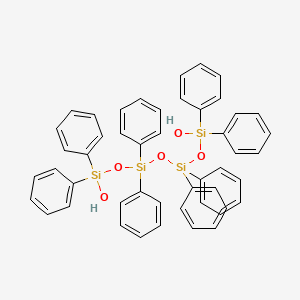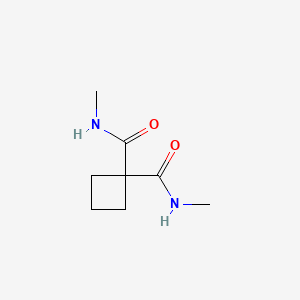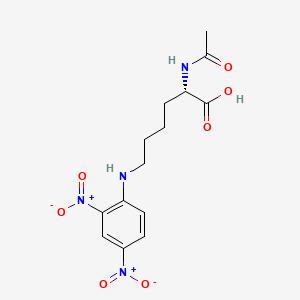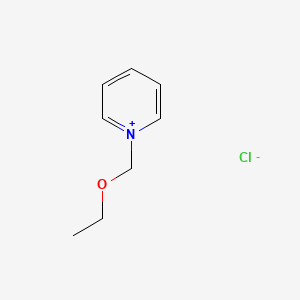
Octaphenyltetrasiloxane-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octaphenyltetrasiloxane-1,7-diol: is a chemical compound with the molecular formula C48H42O5Si4 and a molecular weight of 811.18608 g/mol . It is characterized by its unique structure, which includes eight phenyl groups attached to a tetrasiloxane backbone with two hydroxyl groups at the 1 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octaphenyltetrasiloxane-1,7-diol typically involves the reaction of phenyl-substituted silanes under controlled conditions. One common method includes the hydrolysis of phenyltrichlorosilane followed by condensation reactions to form the tetrasiloxane structure . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality . The use of automated systems and stringent quality control measures are essential to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Octaphenyltetrasiloxane-1,7-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions typically require controlled temperatures, solvents, and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield phenyl-substituted ketones, while substitution reactions can produce a variety of functionalized siloxanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octaphenyltetrasiloxane-1,7-diol is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research in biology and medicine explores the use of this compound in drug delivery systems and as a component in biomedical materials.
Industry: In industry, this compound is utilized in the production of high-performance polymers and coatings. Its thermal stability and resistance to chemical degradation are valuable properties for materials used in harsh environments .
Wirkmechanismus
The mechanism by which Octaphenyltetrasiloxane-1,7-diol exerts its effects involves interactions with molecular targets and pathways specific to its applications. For instance, in drug delivery systems, it may interact with cellular membranes to facilitate the transport of therapeutic agents . The pathways involved can include the modulation of membrane permeability and the stabilization of drug molecules within the delivery matrix .
Vergleich Mit ähnlichen Verbindungen
Octaphenylcyclotetrasiloxane: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical processes.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A diol with different substituents, used in different applications such as adhesives and coatings.
Uniqueness: Octaphenyltetrasiloxane-1,7-diol’s uniqueness lies in its combination of phenyl groups and hydroxyl functionalities, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
18840-65-8 |
|---|---|
Molekularformel |
C48H42O5Si4 |
Molekulargewicht |
811.2 g/mol |
IUPAC-Name |
hydroxy-[[[hydroxy(diphenyl)silyl]oxy-diphenylsilyl]oxy-diphenylsilyl]oxy-diphenylsilane |
InChI |
InChI=1S/C48H42O5Si4/c49-54(41-25-9-1-10-26-41,42-27-11-2-12-28-42)51-56(45-33-17-5-18-34-45,46-35-19-6-20-36-46)53-57(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |
InChI-Schlüssel |
ODCVZHDUAQFKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)




![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)








